4-Cyclopropoxyphenylboronic acid
Overview
Description
4-Cyclopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO3 . Its average mass is 177.993 Da and its mono-isotopic mass is 178.080124 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group and a cyclopropoxy group . The boronic acid group is bound to the phenyl ring, and the cyclopropoxy group is attached to the phenyl ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis and Bioactivity of Derivatives
Cyclopropanecarboxylic acid derivatives, closely related to 4-Cyclopropoxyphenylboronic acid, have shown promise in herbicidal and fungicidal activities. A study by Tian et al. (2009) synthesized new thioureas using cyclopropanecarboxylic acid and found notable herbicidal and fungicidal properties in some compounds (Tian, Song, Wang, & Liu, 2009).
2. Rhodium-Catalyzed Reactions
Rhodium-catalyzed addition/ring-opening reactions involving arylboronic acids, like this compound, can yield significant derivatives. Matsuda, Makino, & Murakami (2004) demonstrated how cyclobutanones react with arylboronic acids in the presence of a Rh(I) complex, forming butyrophenone derivatives, which are valuable in organic synthesis (Matsuda, Makino, & Murakami, 2004).
3. Fluorescence Sensor Development
4-Carboxyphenylboronic acid, similar to this compound, has been used to create fluorescent carbon quantum dots for sensing applications. A study by Sun et al. (2021) explored this application for detecting benzo[a]pyrene in water, showcasing the potential of boronic acid derivatives in environmental monitoring (Sun et al., 2021).
4. Advanced Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, which can include derivatives like this compound, have been used in drug delivery systems and biosensors. Lan & Guo (2019) highlighted these applications, particularly focusing on interactions with glucose and sialic acid (Lan & Guo, 2019).
5. Nanoparticle Functionalization for Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles, similar in function to this compound derivatives, have been researched for their potential as antiviral therapeutics. Khanal et al. (2013) discussed attaching phenylboronic acid moieties to nanoparticles for use against viruses like Hepatitis C, indicating a new avenue for antiviral drug development (Khanal et al., 2013).
Safety and Hazards
The safety data sheet for 4-Cyclopropoxyphenylboronic acid indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids, including 4-Cyclopropoxyphenylboronic acid, are known to form reversible covalent bonds with various biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are known to interact with various biochemical pathways depending on their specific targets .
Result of Action
The reversible covalent bonding of boronic acids with their targets can lead to changes in the function of these targets .
Action Environment
Factors such as ph and temperature can potentially affect the stability and activity of boronic acids .
Properties
IUPAC Name |
(4-cyclopropyloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOOGQYKHWNGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681860 | |
Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871829-90-2 | |
Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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